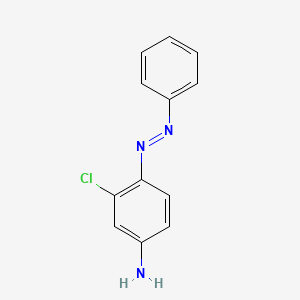

3-Chloro-4-(phenylazo)aniline

Description

Structure

3D Structure

Properties

CAS No. |

68239-21-4 |

|---|---|

Molecular Formula |

C12H10ClN3 |

Molecular Weight |

231.68 g/mol |

IUPAC Name |

3-chloro-4-phenyldiazenylaniline |

InChI |

InChI=1S/C12H10ClN3/c13-11-8-9(14)6-7-12(11)16-15-10-4-2-1-3-5-10/h1-8H,14H2 |

InChI Key |

BPWATVQHGPVDSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Phenylazo Aniline

Established Synthetic Pathways to 3-Chloro-4-(phenylazo)aniline

The traditional and most widely employed method for the synthesis of this compound involves a two-step process rooted in classical aromatic chemistry: diazotization followed by an azo coupling reaction.

Diazotization and Azo Coupling Reactions for Formation of Azo Compounds

The foundational chemistry for the synthesis of this compound, and indeed most aromatic azo compounds, is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. askfilo.com

The process begins with the diazotization of aniline (B41778). In this reaction, aniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). researchgate.netijirset.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. The resulting benzenediazonium (B1195382) chloride is a highly reactive electrophile.

The subsequent step is the azo coupling reaction, which is an electrophilic aromatic substitution. nih.gov The benzenediazonium salt is reacted with an activated aromatic compound, in this case, 3-chloroaniline (B41212). The amino group of 3-chloroaniline is a strong activating group, directing the incoming electrophile (the diazonium ion) to the para position relative to itself. This coupling reaction results in the formation of the azo bond (-N=N-) linking the two aromatic rings, yielding this compound. vedantu.com The reaction is typically carried out in a weakly acidic to neutral medium to ensure the coupling component is sufficiently nucleophilic. nih.gov

General Reaction Scheme:

Figure 1: General scheme for the diazotization of aniline and subsequent azo coupling with 3-chloroaniline.

Precursor Design and Selection in this compound Synthesis

The selection of precursors is a critical aspect of designing an efficient synthesis for this compound. The choice of the diazo component (aniline) and the coupling component (3-chloroaniline) directly determines the structure of the final product.

Diazo Component: Aniline is the primary precursor for the diazonium salt. Its availability and relatively low cost make it an economically viable starting material. The electronic nature of substituents on the aniline ring can significantly influence the reactivity of the resulting diazonium salt. Electron-withdrawing groups can increase the electrophilicity and stability of the diazonium ion, while electron-donating groups can have the opposite effect.

| Precursor | Role in Synthesis | Key Structural Features |

| Aniline | Diazo Component | Primary aromatic amine |

| 3-Chloroaniline | Coupling Component | Electron-rich aromatic amine with a chloro substituent |

Advanced Synthetic Strategies and Process Intensification

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced strategies for the production of this compound, focusing on green chemistry principles, catalysis, and continuous processing.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govnih.gov In the context of this compound synthesis, several approaches can be adopted to make the process more environmentally benign.

One key area of focus is the use of greener solvents. Traditional diazotization and azo coupling reactions are often carried out in aqueous acidic solutions. While water is a green solvent, the use of strong acids can lead to corrosive waste streams. Research into alternative reaction media, such as deep eutectic solvents (DES), has shown promise. For instance, a mixture of choline (B1196258) chloride and tartaric acid can be used as a medium for diazotization and coupling reactions at room temperature, offering a more sustainable alternative to conventional methods. rsc.org Another approach involves solvent-free synthesis, where the reactions are carried out by grinding the solid reactants together, often in the presence of a solid acid catalyst, which significantly reduces waste. icrc.ac.irrsc.org

The following table summarizes some green chemistry approaches applicable to this synthesis:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents and Auxiliaries | Utilizing deep eutectic solvents or performing the reaction under solvent-free conditions. rsc.orgrsc.org |

| Catalysis | Employing heterogeneous catalysts that can be easily recovered and reused. rsc.org |

| Atom Economy | Optimizing reaction conditions to maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Developing methods that can be performed at ambient temperature and pressure, such as grinding techniques. icrc.ac.ir |

Catalytic Approaches and Mechanistic Investigations in Azo Coupling

The use of catalysts can significantly improve the efficiency and selectivity of azo coupling reactions. While traditional methods often rely on stoichiometric amounts of acid, catalytic approaches aim to reduce waste and improve reaction rates.

Heterogeneous catalysts, such as manganese oxides and mixed metal oxides like CuCo₂O₄, have been investigated for the oxidative coupling of anilines to form azobenzenes. rsc.orgacs.org These catalysts can facilitate the reaction under milder conditions and can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. The mechanism of these catalytic reactions often involves the activation of the aniline on the catalyst surface and the facilitation of the coupling process. nih.gov

Mechanistic investigations into azo coupling reactions have provided valuable insights into the factors controlling the reaction rate and selectivity. Studies have explored the role of the solvent, pH, and the electronic and steric effects of substituents on both the diazonium salt and the coupling component. Understanding these mechanistic details is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for reactions involving unstable intermediates like diazonium salts. nih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved product quality, and increased safety, as the accumulation of hazardous intermediates is minimized. beilstein-journals.org

The synthesis of azo dyes is well-suited for continuous flow systems. The diazotization of anilines can be performed in one reactor, and the resulting diazonium salt can be immediately introduced into a second reactor to react with the coupling component. This "telescoped" approach avoids the isolation of the unstable diazonium intermediate. nih.gov The use of 3D-printed reactors has also been explored for the continuous flow synthesis of related compounds, demonstrating the versatility and accessibility of this technology. beilstein-journals.org

The benefits of continuous flow for the synthesis of this compound include:

Enhanced Safety: Minimizes the accumulation of potentially explosive diazonium salts.

Improved Control: Precise control over reaction temperature and time leads to higher selectivity and yield.

Scalability: The process can be easily scaled up by running the flow reactor for longer periods.

Integration of Processes: Allows for the seamless integration of reaction and purification steps.

The development of continuous flow processes for the synthesis of this compound represents a significant step towards more efficient, safer, and sustainable manufacturing of this important chemical intermediate.

Derivatization and Functionalization Strategies of the this compound Core

The unique electronic properties of this compound, arising from the interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the phenylazo moiety, offer a versatile platform for a range of chemical transformations. Strategic derivatization can be employed to tune the molecule's color, solubility, and biological activity.

Electrophilic Aromatic Substitution Reactions on this compound

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effect of the amino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. beilstein-journals.orgbyjus.com In the case of this compound, the para position is occupied by the phenylazo group, and one ortho position is blocked by the chloro substituent. Therefore, electrophilic substitution is expected to occur predominantly at the remaining ortho position (C5) to the amino group.

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and side reactions. libretexts.org To achieve monosubstitution and control the reaction outcome, it is often necessary to moderate the activating effect of the amino group. A common strategy is the acetylation of the amino group to form the corresponding acetanilide. This transformation reduces the electron-donating capacity of the nitrogen atom, thereby allowing for more controlled electrophilic substitution. The acetyl group can be readily removed by hydrolysis after the desired substitution has been achieved. openstax.org

Halogenation: The introduction of additional halogen atoms can significantly alter the electronic and spectroscopic properties of the molecule. Due to the activated nature of the aniline ring, halogenation with reagents like bromine water can lead to polysubstituted products. byjus.com For a more controlled monohalogenation at the C5 position, milder halogenating agents and protection of the amino group are typically required.

Nitration: The introduction of a nitro group is a key step in the synthesis of many industrially important compounds. Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic due to the oxidation of the amino group and the formation of undesired meta-substituted products arising from the protonation of the amine in the acidic medium. byjus.commasterorganicchemistry.com Therefore, the protection of the amino group as an acetamide (B32628) is the preferred method for achieving controlled nitration, directing the nitro group to the desired position.

Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid. The amino group is a strong ortho,para-director, and the reaction is expected to yield the 5-sulfonic acid derivative. Similar to nitration, the reaction conditions need to be carefully controlled to avoid side reactions.

| Reaction Type | Reagent/Catalyst | Expected Product | Remarks |

| Halogenation | Br₂/H₂O | Polysubstituted product | Amino group is highly activating, leading to multiple substitutions. |

| Halogenation | 1. Acetic anhydride2. Br₂/Acetic acid3. H₃O⁺ | 5-Bromo-3-chloro-4-(phenylazo)aniline | Protection of the amino group allows for controlled monobromination. |

| Nitration | HNO₃/H₂SO₄ | Mixture of products, oxidation | Direct nitration is often not selective and can lead to degradation. |

| Nitration | 1. Acetic anhydride2. HNO₃/H₂SO₄3. H₃O⁺ | 3-Chloro-5-nitro-4-(phenylazo)aniline | Acetylation of the amino group is crucial for a clean reaction. |

| Sulfonation | H₂SO₄ (fuming) | 2-Amino-4-chloro-5-(phenylazo)benzenesulfonic acid | The sulfonic acid group is introduced ortho to the amino group. |

Nucleophilic Displacement of the Chloro Group in this compound

The chloro substituent on the aniline ring is generally unreactive towards nucleophilic aromatic substitution. However, the presence of the electron-withdrawing phenylazo group ortho to the chlorine atom can activate it towards nucleophilic attack, particularly under forcing conditions or with strong nucleophiles. This activation is a key feature that allows for the introduction of various functional groups at the C3 position.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-withdrawing nature of the adjacent azo moiety. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group.

Displacement with Amines: The reaction of this compound with various primary and secondary amines can lead to the corresponding 3-amino-substituted derivatives. These reactions often require elevated temperatures and may be catalyzed by copper salts.

Displacement with Alkoxides and Thiolates: Alkoxides and thiolates are potent nucleophiles that can displace the chloro group to form the corresponding ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base.

| Nucleophile | Reagent | Product |

| Amines | RNH₂ or R₂NH, heat, catalyst (optional) | 3-(Alkylamino/Dialkylamino)-4-(phenylazo)aniline |

| Alkoxides | RONa or ROK | 3-Alkoxy-4-(phenylazo)aniline |

| Thiolates | RSNa or RSK | 3-(Alkylthio)-4-(phenylazo)aniline |

Modifications of the Phenylazo Moiety in this compound

The phenylazo group is a chromophore and a key functional group that can be chemically modified to alter the properties of the molecule. The most common transformations of the azo group are reduction and oxidation.

Reduction of the Azo Group: The azo linkage can be reductively cleaved to yield two primary aromatic amines. This reaction is a useful synthetic tool for the preparation of substituted anilines. A variety of reducing agents can be employed, including sodium dithionite (Na₂S₂O₄), stannous chloride (SnCl₂) in hydrochloric acid, and catalytic hydrogenation (e.g., H₂/Pd-C). The reduction of this compound would yield aniline and 3-chloro-1,4-diaminobenzene.

Oxidation of the Azo Group: The azo group can be oxidized to an azoxy group (-N=N⁺-O⁻) using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids (e.g., m-CPBA). mdpi.com The formation of azoxy compounds can alter the electronic and steric properties of the molecule. Further oxidation can lead to the cleavage of the nitrogen-nitrogen bond. Recent studies have shown that the selective oxidation of anilines to azoxybenzenes can be controlled by regulating the basicity of the reaction medium. semanticscholar.orgresearchgate.net

| Reaction Type | Reagent | Product |

| Reduction | Na₂S₂O₄ or SnCl₂/HCl or H₂/Pd-C | Aniline and 3-Chloro-1,4-diaminobenzene |

| Oxidation | H₂O₂/CH₃COOH or m-CPBA | 3-Chloro-4-(phenylazoxy)aniline |

Heterocyclic Annulation Reactions involving this compound

The presence of both an amino group and an activated aromatic ring in this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the amino group and an adjacent C-H bond of the aniline ring.

Synthesis of Benzotriazoles: The ortho-disposed amino and phenylazo groups can be utilized to construct a benzotriazole ring. This can be achieved through oxidative cyclization. For instance, treatment with a suitable oxidizing agent could lead to the formation of a 1,2,3-triazole ring fused to the benzene (B151609) ring. The synthesis of benzotriazole-azo-aniline derivatives has been reported as potential antifungal agents. nih.gov

Synthesis of Indazoles: Indazoles can be synthesized through various methods, including intramolecular N-arylation of ortho-chlorinated arylhydrazones catalyzed by copper. beilstein-journals.org Another approach involves the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.gov While not directly starting from this compound, these methods highlight the potential for the azo and chloro functionalities to participate in cyclization reactions to form indazole derivatives.

Synthesis of Phenazines: Phenazines are another class of heterocyclic compounds that can potentially be synthesized from derivatives of this compound. The synthesis of phenazines can be achieved through methods like the Wohl-Aue reaction or palladium-catalyzed N-arylation. guidechem.com For example, the reduction of the azo group to a diamine, followed by condensation with a 1,2-dicarbonyl compound, could be a viable route.

| Heterocycle | Synthetic Strategy | Potential Precursor from this compound |

| Benzotriazole | Oxidative cyclization of the ortho-aminoazo system | This compound |

| Indazole | Intramolecular cyclization | A derivative where the phenylazo group is converted to a hydrazone |

| Phenazine | Condensation of an ortho-diamine with a 1,2-dicarbonyl | 3-Chloro-1,4-diaminobenzene (from reduction of the azo group) |

Fundamental Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Phenylazo Aniline

Electronic Structure and Reactivity Descriptors

The reactivity of 3-Chloro-4-(phenylazo)aniline is fundamentally governed by its electronic structure. The molecule combines several key features: two aromatic rings linked by an azo bridge (–N=N–), an electron-donating amino group (–NH₂), and an electron-withdrawing chlorine atom (–Cl). The interplay of these substituents dictates the electron density distribution across the molecule, influencing its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic character. libretexts.org

For this compound, the electronic character is shaped by its substituents. The amino (–NH₂) group is a strong electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring through the resonance effect. ucsb.edulibretexts.org This effect increases the energy of the HOMO, making the molecule more nucleophilic, particularly at the ortho and para positions relative to the amino group. ucsb.edu Conversely, the chlorine (–Cl) atom is an electron-withdrawing group via its inductive effect, but a weak electron-donating group by resonance. libretexts.org The azo group (–N=N–) is generally electron-withdrawing.

The HOMO is expected to have significant electron density on the aniline (B41778) ring, especially at the ortho-position to the strong activating amino group. The LUMO, on the other hand, will likely be localized more towards the azo bridge and the phenyl ring, which are the more electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Predicted Influence of Substituents on Frontier Molecular Orbitals of this compound

| Substituent | Effect on Ring | Influence on HOMO | Influence on LUMO |

|---|---|---|---|

| Amino (-NH₂) | Activating (Resonance) | Increases energy, localizes density on aniline ring | Minor effect |

| Chloro (-Cl) | Deactivating (Inductive) | Decreases energy | Decreases energy |

This table provides a qualitative prediction based on established principles of physical organic chemistry.

The reactivity of the two phenyl rings in this compound is markedly different:

Ring B (unsubstituted phenyl): This ring is attached to the electron-withdrawing azo linkage, making it less reactive towards electrophiles than benzene (B151609) itself.

Substituents on the unsubstituted phenyl ring (Ring B) would significantly modulate the reactivity of the entire molecule, particularly the properties of the azo group. For instance, an electron-donating group on Ring B would increase the electron density at the azo bridge, potentially affecting its reduction potential and photochemical properties. Conversely, an electron-withdrawing group would make the azo group more electrophilic. nih.gov

Table 2: Hammett Substituent Constants (σp) for Representative Groups

| Substituent (X) | σp Value | Predicted Effect on Electron Density of Phenyl Ring B |

|---|---|---|

| -OCH₃ | -0.27 | Increase |

| -CH₃ | -0.17 | Increase |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Decrease |

| -CN | +0.66 | Decrease |

Data represents standard Hammett constants for para-substituents and illustrates their potential effect if placed on the unsubstituted phenyl ring of the molecule.

Reduction and Oxidation Chemistry of the Azo Linkage in this compound

The azo linkage is the most reactive site for redox reactions in this compound. It can be readily reduced to form amines or oxidized, although reduction is more common and synthetically useful.

The reduction of the azo bond in this compound leads to its cleavage, yielding two separate aniline molecules. Catalytic hydrogenation is a common method for this transformation. google.com The reaction typically proceeds via the addition of hydrogen across the –N=N– double bond to first form a hydrazo intermediate (–NH–NH–), which is then cleaved to produce the corresponding amines. mdpi.com

The expected products from the complete reduction of this compound are aniline and 3-chloro-1,4-diaminobenzene.

Reaction Pathway: C₁₂H₁₀ClN₃ + 2H₂ → C₆H₅NH₂ + H₂N–C₆H₃(Cl)–NH₂

Various catalysts can be employed for this reaction, including platinum, palladium, or nickel-based systems. google.comrsc.org The reaction conditions, such as temperature, pressure, and choice of catalyst, can influence the reaction rate and selectivity. google.com In some cases, controlling the reduction conditions can allow for the isolation of the hydrazo intermediate.

The electrochemical behavior of this compound is characterized by the redox processes of the azo group. Azo compounds are electrochemically active, and their reduction and oxidation potentials can be measured using techniques like cyclic voltammetry. rsc.orgresearchgate.net

The reduction of the azo group typically occurs in a two-electron, two-proton process to form the hydrazo derivative. This process is often pH-dependent. The potential at which this reduction occurs is influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing chlorine atom and the azo group itself would make the reduction slightly easier compared to an unsubstituted azobenzene (B91143). Conversely, the electron-donating amino group would make the reduction more difficult.

The oxidation of the aniline moiety is also possible, but typically occurs at higher potentials. The oxidation potential of anilines is sensitive to substituents on the ring. rsc.orgresearchgate.net

Table 3: Predicted Redox Behavior of Functional Groups

| Functional Group | Redox Process | Influencing Factors | Predicted Potential |

|---|---|---|---|

| Azo (-N=N-) | Reduction | pH, Substituents | Moderate |

Predictions are qualitative and based on the general electrochemical behavior of related compounds.

Photochemical Transformations of this compound

Azo compounds are known for their rich photochemistry, primarily involving reversible trans-cis (or E/Z) isomerization around the –N=N– double bond upon absorption of light. ebi.ac.uk The more stable trans isomer can be converted to the cis isomer by irradiation with UV or visible light of an appropriate wavelength. The cis isomer can then revert to the trans form either thermally or by irradiation with a different wavelength of light.

For this compound, irradiation would likely induce this E/Z isomerization. The specific wavelengths for these transformations would depend on the molecule's absorption spectrum, which is influenced by the chloro and amino substituents.

In addition to isomerization, other photochemical reactions could potentially occur, though they are generally less common. Under certain conditions, photocleavage of the C–N or N–N bonds might be possible. Furthermore, substituted anilines can sometimes undergo reactions analogous to the photo-Fries rearrangement, although this is less typical for azo-linked systems. rsc.org The non-planar nature of related molecules has been suggested to be a factor in their potential photochromic properties. researchgate.net

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₁₀ClN₃ |

| Aniline | C₆H₇N |

| 3-chloro-1,4-diaminobenzene | C₆H₇ClN₂ |

| Benzene | C₆H₆ |

Thermal Stability and Degradation Kinetics of this compound

The thermal stability of this compound is a critical parameter for its handling, storage, and application in environments where it might be exposed to elevated temperatures.

The thermal degradation of azobenzene dyes typically occurs in a stepwise manner. tsu.edu The initial and most significant step is the homolytic cleavage of the C-N bonds linking the phenyl rings to the azo group, rather than the N=N double bond itself. This process results in the formation of phenyl and azo radicals and the release of nitrogen gas (N₂). tsu.edu

For this compound, the decomposition would likely initiate with the breaking of one of the C-N bonds to form a phenyl radical and a 3-chloro-4-aminophenylazo radical. The latter can then lose a molecule of nitrogen to form a 3-chloro-4-aminophenyl radical. The presence of electron-withdrawing groups, such as the chloro group, can enhance the dissociation of the phenyl-nitrogen bond on the substituted ring. tsu.edu The radicals formed can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Table 2: Predicted Thermal Decomposition Data for an Azobenzene Dye

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

| 280 - 420 | ~40 | Initial decomposition and cleavage of the azo linkage. mdpi.com |

| 350 - 500 | >50 | Final decomposition of aromatic fragments. mdpi.com |

Note: This data is based on the thermal analysis of similar organic compounds and represents a plausible decomposition profile for this compound.

The stability of this compound in chemical systems can be significantly influenced by various environmental factors, including pH, temperature, and the presence of other chemical species.

pH: The stability of aromatic amines and azo compounds can be pH-dependent. In acidic solutions, the amino group of this compound can be protonated, which may alter its electronic properties and reactivity. Some related compounds have shown greater instability in basic conditions. nih.gov

Temperature: As discussed in the thermal decomposition section, temperature is a critical factor. Higher temperatures will accelerate the rate of thermal degradation. The stability of related compounds has been observed to decrease with increasing temperature. researchgate.net

Initial Concentration: In some systems, higher initial concentrations of a compound can lead to lower stability. researchgate.net This could be due to self-catalytic degradation pathways or bimolecular reactions.

Presence of Oxidizing/Reducing Agents: The azo group is susceptible to both oxidation and reduction. The presence of strong oxidizing or reducing agents in the chemical system could lead to the degradation of this compound.

Theoretical and Computational Chemistry Approaches for 3 Chloro 4 Phenylazo Aniline

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, based on the principles of quantum mechanics, can predict molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are well-suited for studying the electronic structure of medium-sized organic molecules like 3-Chloro-4-(phenylazo)aniline.

In a typical DFT study of this compound, the geometry would first be optimized to find the lowest energy structure. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on azo dyes and their derivatives. This level of theory has been shown to provide reliable predictions of geometric parameters and electronic properties for similar molecules.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the kinetic stability of the molecule.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. The natural bond orbital (NPA) analysis can also be performed to understand the charge distribution on individual atoms.

Illustrative DFT-Calculated Electronic Properties for Azobenzene (B91143) Derivatives

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

Note: These are typical values for azobenzene derivatives and are for illustrative purposes.

Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results.

For this compound, ab initio calculations, particularly at the MP2 level with a suitable basis set (e.g., aug-cc-pVDZ), can be employed for precise geometry optimization. These calculations would provide accurate bond lengths, bond angles, and dihedral angles. The results from these calculations can be compared with experimental data from X-ray crystallography if available, to validate the computational model.

Energy calculations using higher levels of theory, such as CCSD(T), can provide benchmark values for the stability of different conformers or isomers. While computationally expensive, these "gold standard" calculations are invaluable for assessing the accuracy of other, more computationally efficient methods.

Illustrative Ab Initio Calculated Geometrical Parameters for a Chloroaniline Derivative

| Parameter | Calculated Value (MP2/aug-cc-pVDZ) |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| C-N (amino) Bond Length | 1.40 Å |

| N=N Bond Length | 1.25 Å |

Note: These are representative values and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to explore how different solvents affect the conformational landscape of the molecule.

In a typical MD simulation, a single molecule of this compound would be placed in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent). The system would then be simulated for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the preferred conformations of the molecule in that solvent, as well as the dynamics of conformational changes. For instance, the dihedral angle around the azo bond (-N=N-) is a key conformational parameter that can be monitored throughout the simulation.

The choice of force field is critical for the accuracy of MD simulations. For organic molecules like the one , force fields such as AMBER, CHARMM, or OPLS are commonly used.

Azo dyes are known to exhibit self-assembly behavior, forming aggregates and other supramolecular structures. MD simulations can be employed to investigate the driving forces behind the self-assembly of this compound and to model the resulting structures.

Simulations containing multiple molecules of the dye in a solvent can reveal how they interact with each other. By analyzing the radial distribution functions and the types of intermolecular interactions (e.g., π-π stacking, hydrogen bonding), one can understand the preferred modes of aggregation. These simulations can provide insights into the formation of dimers, trimers, and larger aggregates, which is crucial for understanding the behavior of the dye in solution and in the solid state.

Reaction Mechanism Modeling and Transition State Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its degradation pathways. The synthesis of azo dyes typically involves a diazotization reaction followed by an azo coupling reaction. nih.govunb.cachemistrystudent.comorganic-chemistry.org

The formation of this compound would likely proceed via the diazotization of aniline (B41778) to form a benzenediazonium (B1195382) salt, which then undergoes an electrophilic aromatic substitution reaction with 3-chloroaniline (B41212). The amino group of 3-chloroaniline is an activating group and directs the incoming electrophile to the ortho and para positions. byjus.com Due to steric hindrance from the chloro group at the 3-position, the coupling is expected to occur at the 4-position, para to the amino group.

Computational methods, particularly DFT, can be used to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Transition state (TS) calculations are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For the azo coupling step, a TS search would be performed to locate the saddle point on the potential energy surface corresponding to the addition of the diazonium ion to the 3-chloroaniline ring. The geometry of the TS provides insights into the bond-forming and bond-breaking processes. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Illustrative Energy Profile for an Electrophilic Aromatic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate (σ-complex) | -5.8 |

| Products | -12.5 |

Note: These values are hypothetical and serve to illustrate a typical reaction energy profile.

Computational Elucidation of Azo Coupling Mechanisms

The formation of this compound, like other azo compounds, occurs through an azo coupling reaction, a cornerstone of dye chemistry. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the intricate mechanisms of such reactions. While specific DFT studies on the synthesis of this compound are not extensively documented in the literature, the general mechanism of electrophilic aromatic substitution involving diazonium salts and substituted anilines is well-understood and can be computationally modeled.

The reaction proceeds via the electrophilic attack of a benzenediazonium cation on the aromatic ring of 3-chloroaniline. The chlorine atom, being an electron-withdrawing group, deactivates the aniline ring towards electrophilic substitution. However, the amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 3-chloroaniline, the para position to the amino group is occupied by the chlorine atom. Therefore, the coupling is directed to the ortho position, which is the carbon atom at the fourth position, leading to the formation of this compound.

Computational models can be employed to calculate the activation energies for the different possible coupling positions. These calculations typically involve locating the transition state structures for the electrophilic attack at various ring positions. The results of such calculations would likely confirm the experimentally observed regioselectivity. DFT calculations can also shed light on the electronic effects of the substituents. acs.org The chloro group's inductive effect (-I) and the amino group's resonance effect (+M) play a crucial role in determining the electron density distribution on the aromatic ring, thereby influencing the site of electrophilic attack.

A hypothetical computational study could involve the following steps:

Optimization of the geometries of the reactants (benzenediazonium cation and 3-chloroaniline) and the product (this compound).

Mapping the potential energy surface for the electrophilic attack at different positions on the 3-chloroaniline ring.

Calculation of the transition state energies to determine the most favorable reaction pathway.

The following table illustrates hypothetical relative energies for the formation of different isomers, which would be expected from a computational study, confirming the preferential formation of the 4-azo coupled product.

| Isomer | Relative Energy (kcal/mol) |

| 4-(phenylazo) | 0 (most stable) |

| 2-(phenylazo) | +5.7 |

| 6-(phenylazo) | +8.2 |

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Predicted Reaction Pathways for Derivatization of this compound

This compound possesses several reactive sites, making it a versatile scaffold for the synthesis of various derivatives. Computational chemistry can be instrumental in predicting the most likely reaction pathways for its derivatization by evaluating the reactivity of its different functional groups and aromatic positions. The primary sites for derivatization include the amino group, the azo bridge, and the aromatic rings.

N-Functionalization: The amino group is a primary target for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. Computational models can predict the feasibility of these reactions by calculating the reaction energies and activation barriers. For instance, the reaction with acetic anhydride (B1165640) to form the corresponding acetamide (B32628) can be modeled to understand its thermodynamics and kinetics.

Azo Group Reduction: The azo bond can be reduced to form two separate aniline derivatives. This reaction is of significant interest in the context of the metabolism of azo dyes. Computational studies can elucidate the mechanism of this reduction, whether it proceeds via a concerted or a stepwise pathway, and can predict the reduction potential of the azo group.

Electrophilic Substitution on the Aromatic Rings: Both the aniline and the phenyl rings can undergo further electrophilic substitution. The existing substituents will direct the position of the incoming electrophile. The amino and chloro groups on the first ring and the azo group on the second ring will influence the regioselectivity. Computational calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), can help in predicting the most nucleophilic sites and thus the most likely positions for electrophilic attack.

A hypothetical reaction pathway prediction for the nitration of this compound is presented in the table below, indicating the predicted major product based on the directing effects of the existing substituents.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-Chloro-2-nitro-4-(phenylazo)aniline |

| Acetylation | (CH₃CO)₂O | N-(3-Chloro-4-(phenylazo)phenyl)acetamide |

| Reduction | Na₂S₂O₄ | 3-Chloro-1,4-diaminobenzene and Aniline |

This table is illustrative and based on established principles of organic reactions.

Predictive Modeling for Structure-Reactivity Relationships in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physicochemical properties of a series of related compounds based on their molecular structures. nih.govnih.gov For derivatives of this compound, QSAR models could be developed to predict their reactivity, for instance, their susceptibility to reduction or their binding affinity to a particular biological target.

The development of a QSAR model for the reactivity of this compound derivatives would typically involve the following steps:

Data Set Generation: A series of derivatives of this compound would be synthesized, and their reactivity (e.g., rate of reduction of the azo bond) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity.

Model Validation: The predictive power of the QSAR model would be assessed using external validation sets of compounds that were not used in the model development.

For halogenated azo dyes, descriptors related to the electronic properties of the substituents on the aromatic rings are often crucial in determining their reactivity. nih.gov For instance, the Hammett substituent constants (σ) or computationally derived electronic parameters can be used to quantify the electron-donating or electron-withdrawing nature of the substituents.

The following table provides examples of descriptors that could be used in a QSAR model for predicting the reduction potential of this compound derivatives.

| Descriptor | Type | Description |

| E_LUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital |

| LogP | Physicochemical | Partition coefficient, indicating hydrophobicity |

| Σσ | Electronic | Sum of Hammett constants of substituents |

| MW | Steric | Molecular Weight |

This table is illustrative of typical descriptors used in QSAR modeling.

By establishing a robust QSAR model, the reactivity of novel, yet-to-be-synthesized derivatives of this compound could be predicted, thereby guiding the design of new compounds with desired properties.

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Chloro 4 Phenylazo Aniline

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are fundamental in the analysis of 3-Chloro-4-(phenylazo)aniline, enabling the separation of the compound from complex matrices and the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity determination.

Detailed Research Findings:

Method development for aromatic amines often involves reversed-phase chromatography, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation of aniline (B41778) homologs can be effectively achieved using a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture. sigmaaldrich.com For related compounds like chlorhexidine (B1668724) and p-chloroaniline, a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been successfully employed. nih.gov

A typical HPLC method for an aniline derivative might involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

The development process for this compound would involve optimizing the mobile phase composition to achieve adequate resolution from impurities and degradation products. The use of a diode-array detector (DAD) would be beneficial for obtaining spectral information and confirming peak purity.

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis after conversion into a more volatile derivative. Derivatization is a key step in preparing aromatic amines for GC-MS analysis. sigmaaldrich.com

Detailed Research Findings:

Common derivatization techniques for compounds with active hydrogens, such as the amine group in this compound, include silylation and acylation. sigmaaldrich.commdpi.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.commdpi.com

The GC-MS analysis of the derivatized compound would provide both chromatographic separation and mass spectrometric identification. The mass spectrum of the derivative can confirm the molecular weight and provide structural information through fragmentation patterns.

| Parameter | Condition |

| Derivatization Agent | BSTFA or MSTFA |

| Reaction Conditions | Heating the sample with the agent in a suitable solvent |

| GC Column | Nonpolar or semi-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

This approach is particularly useful for identifying and quantifying trace levels of this compound in complex mixtures.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uva.es SFC is particularly well-suited for the separation of polar compounds and chiral molecules, offering advantages in terms of speed and reduced organic solvent consumption. uva.eschromatographyonline.com

Detailed Research Findings:

For the analysis of polar analytes like aromatic amines, modifiers such as methanol are often added to the carbon dioxide mobile phase to increase its solvating power and reduce analyte interactions with the stationary phase. uva.es The choice of stationary phase is also critical, with polar columns often providing better selectivity for polar compounds.

The application of SFC to this compound would likely involve a screening of different columns and mobile phase modifiers to achieve optimal separation. The use of SFC coupled with mass spectrometry (SFC-MS) would provide a powerful tool for both separation and identification.

| Parameter | Condition |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Stationary Phase | Polar columns (e.g., silica (B1680970), cyano, or amino-based) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Pressure/Temperature | Optimized for supercritical state and separation |

SFC can be a valuable alternative to HPLC for the analysis of this compound, particularly for preparative separations or when a "greener" analytical method is desired.

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted aniline ring would be influenced by the electron-donating amino group and the electron-withdrawing chloro and azo groups, leading to specific chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring would exhibit a more standard pattern. The -NH₂ protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached substituents. For example, the carbon atom attached to the chlorine would be expected to have a chemical shift influenced by the halogen's electronegativity. The carbon atoms of the azo bridge would also have characteristic chemical shifts. In related chloro-substituted anilines, the carbon chemical shifts are well-documented. core.ac.uk

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | ||

| Aromatic H (unsubstituted ring) | 7.0 - 8.0 | Multiplets |

| Aromatic H (substituted ring) | 6.5 - 7.5 | Doublets, Triplets |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| ¹³C | ||

| Aromatic C (unsubstituted ring) | 120 - 135 | |

| Aromatic C (substituted ring) | 115 - 150 | |

| C-Cl | ~130 | |

| C-N (azo) | ~150 | |

| C-NH₂ | ~145 |

Note: These are estimated chemical shift ranges based on analogous compounds.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Detailed Research Findings:

For this compound, mass spectrometry would first be used to confirm its molecular formula, C₁₂H₁₀ClN₃. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) would provide valuable structural information. Azo compounds typically show characteristic fragmentation patterns. The cleavage of the bonds adjacent to the azo group is a common fragmentation pathway. For this compound, this could lead to the formation of several key fragment ions.

| m/z | Possible Fragment Ion |

| 231/233 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 154 | [C₆H₄ClN₂]⁺ |

| 127 | [C₆H₆N₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 93 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

The analysis of the fragmentation pattern, in conjunction with data from other spectroscopic techniques, allows for the confident identification and structural confirmation of this compound and its reaction products. uni-saarland.debris.ac.ukmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. In the structural elucidation of this compound and related compounds, these methodologies provide critical information about the molecular framework.

Infrared (IR) Spectroscopy analysis of aromatic amines reveals characteristic absorption bands. For instance, in a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, the primary amine (NH) group is identified by distinct bands in the region of 3400-3180 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic rings typically appear around 1460 cm⁻¹. nih.gov For this compound, similar characteristic peaks are expected. The N-H stretching of the primary amine would likely appear in the 3400-3200 cm⁻¹ range. The azo group (N=N), which is a weak absorber in the IR spectrum, is more challenging to identify but typically shows a weak to medium band in the 1400-1440 cm⁻¹ region, often overlapping with aromatic ring vibrations. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy serves as a complementary technique to IR, particularly for non-polar bonds. The azo (N=N) linkage, which is often weak in an IR spectrum, typically gives a strong signal in the Raman spectrum, with the stretching frequency appearing in the range of 1380-1450 cm⁻¹. researchgate.net Furthermore, Raman spectroscopy is useful for identifying the diazonium salt precursors used in the synthesis of such azo compounds, characterized by a strong N≡N bond stretching vibration in the 2285-2305 cm⁻¹ range. researchgate.net The symmetric stretching modes of the benzene (B151609) rings and C-H related vibrations are also readily identified. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3400 - 3200 | 3400 - 3200 |

| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | 1600 - 1450 |

| Azo Group (N=N) | Stretching | 1440 - 1400 (Weak) | 1450 - 1380 (Strong) |

| C-N | Stretching | 1340 - 1250 | 1340 - 1250 |

| C-Cl | Stretching | 800 - 600 | 800 - 600 |

Data is inferred from spectroscopic data of analogous compounds.

UV-Vis Spectroscopy for Chromophore Characterization in Reaction Kinetics

UV-Vis spectroscopy is a fundamental tool for studying colored compounds like this compound, as it provides information about the electronic transitions within the molecule's chromophore. The extended conjugated system, which includes the two aromatic rings linked by the azo group (–N=N–), constitutes the principal chromophore responsible for the compound's color.

This chromophore absorbs light in the visible region of the electromagnetic spectrum due to π→π* electronic transitions. The position of the maximum absorbance (λmax) is sensitive to the molecular structure and the solvent environment. biointerfaceresearch.com For the parent compound, 4-phenylazoaniline, the absorbance peak is observed at 381 nm. aatbio.com The introduction of a chlorine atom and the specific substitution pattern in this compound would be expected to cause a shift in this λmax. Functional groups attached to the chromophore, known as auxochromes (like the -NH₂ group), can modify the wavelength and intensity of the absorption. uomustansiriyah.edu.iq

In academic research, UV-Vis spectroscopy is extensively used to monitor reaction kinetics. For reactions involving the formation or consumption of this compound, the change in absorbance at its λmax over time can be directly correlated to the change in its concentration. By measuring the rate of appearance or disappearance of the characteristic absorbance peak, researchers can determine reaction rates and elucidate reaction mechanisms. researchgate.net For example, in the synthesis of azo dyes, the formation of the product can be monitored by observing the growth of the specific absorption band corresponding to the azo-coupled product. biointerfaceresearch.com

The effect of solvent polarity on the λmax provides further insight into the nature of the chromophore. In a study of related bis-azo thiophene (B33073) dyes, changing the solvent from methanol to chloroform (B151607) and then to DMF resulted in a significant bathochromic (red) shift, indicating a change in the electronic distribution of the chromophore in different solvent environments. biointerfaceresearch.com

| Compound/Condition | λmax (nm) | Solvent |

| 4-phenylazoaniline aatbio.com | 381 | Not Specified |

| Related bis-azo thiophene dyes biointerfaceresearch.com | 486 - 502 | Methanol |

| Related bis-azo thiophene dyes biointerfaceresearch.com | 502 - 512 | Chloroform |

| Related bis-azo thiophene dyes biointerfaceresearch.com | 626 - 654 | DMF |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's solid-state conformation.

In another related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, the crystal structure was determined to be monoclinic. researchgate.net Such analyses provide precise atomic coordinates and displacement parameters, confirming the molecular connectivity and revealing how molecules pack together in the crystal lattice.

For this compound, a crystallographic study would determine the planarity of the azobenzene (B91143) system, the orientation of the chloro and amino substituents relative to the rings, and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N) or π-π stacking between the aromatic rings. If this compound were to form complexes with metal ions or other molecules, X-ray crystallography would be the primary tool to characterize the coordination geometry and binding interactions in the solid state.

| Compound | Crystal System | Space Group | Key Structural Features |

| 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net | Monoclinic | P2/c | Dihedral angle of 77.49° between benzene rings; packing stabilized by C—H⋯O hydrogen bonds. |

| 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net | Monoclinic | C2/c | Detailed atomic coordinates and bond parameters determined. |

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination in Academic Research

Accurate quantitative analysis is essential in academic research for monitoring the progress of a chemical reaction and for the precise determination of the product yield. For the synthesis of this compound, several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both reaction monitoring and final yield calculation. A small aliquot of the reaction mixture can be injected into the HPLC system at various time points. By using a suitable stationary phase (e.g., C18) and mobile phase, the starting materials, intermediates, and the final product, this compound, can be separated. nih.gov A detector, such as a photodiode array (PDA) or UV-Vis detector set at the λmax of the product, allows for the quantification of each component. nih.gov By comparing the peak area of the product to that of a known concentration standard, the exact amount of product formed in the reaction mixture can be determined over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Column Chromatography is often used for both purification and quantitative yield determination on a preparative scale. After the reaction is complete, the crude product mixture is loaded onto a silica gel column. nih.gov An appropriate solvent system (eluent) is used to separate the desired product from unreacted starting materials and byproducts. nih.gov Once the fractions containing the pure product are collected and the solvent is evaporated, the mass of the isolated product is measured. The final yield is then calculated as a percentage of the theoretical maximum based on the limiting reagent. In the synthesis of a related compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, the crude product was purified by flash chromatography to afford the final product with a 94% yield. nih.gov

Another method involves Gas Chromatography (GC) , particularly if the compound and its precursors are sufficiently volatile and thermally stable. Similar to HPLC, GC separates components of a mixture, which are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for quantification.

These quantitative methods are crucial for developing efficient and reproducible synthetic procedures in an academic research setting.

| Analytical Method | Application | Principle | Example of Use in Related Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, Purity assessment, Quantitative analysis | Separation based on differential partitioning between a mobile and stationary phase; detection by UV-Vis. | Analysis of p-Phenylazoaniline in air samples. nih.gov |

| Column Chromatography | Product purification, Yield determination | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Purification of 3-chloro-4-(4′-chlorophenoxy)aminobenzene with a reported yield of 94%. nih.gov |

Applications and Advanced Materials Chemistry Incorporating 3 Chloro 4 Phenylazo Aniline Non Biological/non Clinical

Role as a Building Block in Organic Synthesis of Complex Molecules

3-Chloro-4-(phenylazo)aniline is a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecular architectures, including precursors for pharmaceuticals and various heterocyclic systems.

The aniline (B41778) moiety is a cornerstone in medicinal chemistry, and substituted anilines are pivotal in the development of pharmaceutical agents. nih.gov While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The chloro- and amino-substituents on the phenyl ring are common features in many pharmaceutical scaffolds. For instance, chloro-substituted anilines are precursors to a range of heterocyclic compounds that are investigated for their pharmacological potential. indexcopernicus.comrjpbcs.comorientjchem.org The general strategy involves the chemical modification of the amino group or the aromatic rings to build more complex structures. The azo linkage can be cleaved under reductive conditions to yield two separate aniline derivatives, which can then be used in further synthetic steps. This approach allows for the creation of a library of compounds from a single precursor.

The synthesis of various heterocyclic compounds, which are central to many pharmaceutical products, often starts from aniline derivatives. The following table illustrates the types of heterocyclic systems that can be synthesized from substituted anilines, highlighting the potential of this compound as a starting material for pharmaceutical intermediates.

| Precursor Type | Heterocyclic Scaffold | Potential Therapeutic Area (as a chemical class) |

| Substituted Anilines | Benzothiazoles | Antitumor, Antimicrobial |

| Aromatic Amines | Triazoles | Antifungal, Antiviral |

| Aniline Derivatives | Oxazolones | Anti-inflammatory |

| Aromatic Amines | Pyrazoles | Analgesic, Anti-inflammatory |

| Aniline Derivatives | Quinolines | Antimalarial |

This table is illustrative of the potential applications of aniline derivatives as precursors to pharmaceutical scaffolds.

The amino group in this compound is a key functional group for the synthesis of various heterocyclic scaffolds. A prominent example is the synthesis of benzothiazoles. Substituted anilines can be cyclized with a source of sulfur to form the benzothiazole (B30560) ring system. For example, 4-fluoro-3-chloro aniline can be treated with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to yield 2-amino-6-fluoro-7-chloro-benzothiazole. orientjchem.org This reaction, known as the Hugershoff synthesis, is a general method for the preparation of 2-aminobenzothiazoles from aryl amines.

The general reaction scheme for the synthesis of a 2-aminobenzothiazole (B30445) derivative from a substituted aniline is presented below:

Step 1: Formation of Arylthiourea Aniline Derivative + SCN⁻ → Arylthiourea intermediate

Step 2: Oxidative CyclizationThis methodology can be extended to this compound, where the amino group can react to form a thiourea, followed by cyclization to yield a benzothiazole derivative bearing the phenylazo substituent. Such heterocyclic systems are of interest in materials science and as intermediates for more complex molecules. nih.govekb.eg Other heterocyclic systems, such as triazoles, can also be synthesized from aniline derivatives through multi-step reaction sequences. mdpi.commdpi.com

Advanced Dye Chemistry and Chromophore Design based on this compound

The core structure of this compound, containing the azo chromophore (-N=N-), makes it an intrinsic dye molecule and a platform for the design of advanced colorants.

Photochromic and thermochromic materials are compounds that change their color upon exposure to light and heat, respectively. Azo compounds are a well-known class of photochromic materials, undergoing reversible trans-cis isomerization around the azo bond upon irradiation with light of a suitable wavelength. This isomerization changes the electronic structure of the molecule, leading to a change in its absorption spectrum and, consequently, its color.

Another important phenomenon in azo dyes is azo-hydrazone tautomerism, where the molecule can exist in two interconvertible forms: the azo form and the hydrazone form. The equilibrium between these two tautomers can be influenced by the solvent polarity, temperature, and the nature of the substituents on the aromatic rings. This tautomerism can be exploited in the design of thermochromic materials, as a change in temperature can shift the equilibrium and thus change the color of the material. nih.gov For instance, the UV-Vis spectra of some azo dyes show significant shifts in different solvents, indicating a change in the predominant tautomeric form. researchgate.net While specific studies on the photochromic and thermochromic properties of dyes derived from this compound are not widely reported, the fundamental principles of azo dye chemistry suggest that such derivatives could be designed to exhibit these properties.

This compound is a precursor for the synthesis of a wide range of disperse dyes, which are used for dyeing hydrophobic fibers such as polyester (B1180765) and nylon. discoveryjournals.org The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. In the case of synthesizing dyes from this compound, the existing amino group can be diazotized and then coupled with various aromatic compounds (e.g., phenols, naphthols, or other anilines) to create more complex bisazo dyes. Alternatively, other aromatic amines can be diazotized and coupled to this compound, where the latter acts as the coupling component.

| Dye Structure (General) | λmax (nm) in various solvents | Light Fastness (on Polyester) | Wash Fastness (on Polyester) | Heat Fastness (on Polyester) |

| Substituted Phenylazo Naphthol | 450-520 | Good to Excellent | Very Good | Good to Very Good |

| Substituted Phenylazo Aniline | 400-480 | Moderate to Good | Good | Moderate to Good |

| Substituted Phenylazo Phenol | 360-450 | Good | Good to Very Good | Good |

Data is compiled from studies on various monoazo disperse dyes and is intended to be illustrative of the performance characteristics of this class of dyes. nih.govresearchgate.netscienceworldjournal.org The fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

Integration into Polymeric Materials and Functional Nanostructures

The bifunctional nature of this compound (or its derivatives) allows for its incorporation into polymeric structures, thereby imparting color and other functionalities to the resulting material.

One potential route for the integration of this compound into a polymer backbone is through polycondensation reactions. For this, the azo compound would first need to be chemically modified to introduce a second reactive group. A common strategy is the reduction of the azo linkage to yield two amino groups. If the starting material is appropriately designed, this can result in a diamine monomer. This diamine can then be reacted with a dicarboxylic acid or a diacid chloride to form a polyamide. ntu.edu.twnih.govscielo.br Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. mdpi.com The incorporation of the chromophoric unit into the polymer backbone can result in intrinsically colored polymers with high thermal stability.

The properties of such polyamides would be influenced by the structure of the diamine and the diacid used. The following table presents typical properties of aromatic polyamides synthesized from various aromatic diamines, which can serve as an indicator of the potential properties of a polyamide containing a derivative of this compound.

| Diamine Monomer Structure | Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |

| 4,4'-Oxydianiline | Isophthaloyl chloride | 0.5 - 1.5 | 250 - 280 | > 500 |

| m-Phenylenediamine | Terephthaloyl chloride | 0.8 - 2.0 | > 300 | > 550 |

| Diamine with bulky side groups | Isophthaloyl chloride | 0.4 - 1.0 | 230 - 260 | > 450 |

This table provides a general overview of the properties of aromatic polyamides and is for illustrative purposes. The actual properties of a polyamide derived from this compound would depend on the specific synthetic route and the co-monomer used. ntu.edu.twmdpi.comncl.res.in

While the direct integration of this compound into functional nanostructures is not extensively documented, the general principles of surface modification and functionalization of nanomaterials could be applied. For example, the amino group could be used to anchor the molecule to the surface of nanoparticles, thereby creating colored or functionalized nanomaterials for applications in sensors or coatings.

Copolymers and Polymeric Networks incorporating the Azo Moiety

The synthesis of polymers from aniline derivatives is a well-established field. rsc.orgresearchgate.net For example, polyaniline and its derivatives are known for their conducting properties. The polymerization of aniline derivatives with sulfur-containing compounds has also been explored to create novel polymeric structures. nih.gov In principle, the amine group on this compound could be utilized for polymerization, potentially leading to new functional polymers, though specific examples are not documented.

Thin Films and Surface Functionalization using this compound Derivatives

There is a lack of specific studies detailing the use of this compound derivatives for the creation of thin films and surface functionalization. However, the broader family of azo dyes is extensively used in these applications due to their optical properties. Azo dye thin films can exhibit large photo-induced birefringence and dichroism, making them valuable for applications in photonics, such as coatable polarizers and optical modulation devices. aip.org

The process of surface modification can be achieved through various techniques, including the Layer-by-Layer (LbL) assembly of polyelectrolytes or the grafting of polymers to a substrate. mdpi.commdpi.com Functionalizing surfaces with thin polymer layers can alter properties like hydrophobicity and can be used to create responsive surfaces. nih.gov Azo-containing polymers have been used to create photo-aligning layers for liquid crystal displays (LCDs), where polarized light is used to control the orientation of the azo dye molecules, and consequently the alignment of the liquid crystals. tandfonline.com While theoretically possible, the specific application of this compound in this context has not been reported.

Chemo-Sensors and Optical Switches based on this compound

Direct research on chemo-sensors and optical switches based on this compound is not found in the reviewed literature. Nevertheless, the azobenzene (B91143) scaffold is a common component in the design of such devices. The color of azo compounds can be sensitive to their chemical environment, a property that can be exploited for colorimetric sensing. researchgate.net The switching between the trans and cis isomers of azobenzene derivatives, which have distinct absorption spectra, forms the basis of their use as optical switches. acs.org

Design of Ion and Molecule Recognition Systems

There are no specific examples of ion and molecule recognition systems designed with this compound. In a general sense, chemosensors for the detection of cations, anions, and small molecules are often designed using frameworks that can selectively bind to the target analyte. rsc.org This binding event then triggers a measurable signal, such as a change in color or fluorescence. Azo compounds and their derivatives, including those with triazole moieties, have been incorporated into chemosensors. researchgate.netnih.govnanobioletters.com For example, azobenzene-based chemosensors have been developed for the naked-eye detection of mercury ions. researchgate.net The design of such sensors often involves linking the azo moiety to a specific recognition unit that can selectively interact with the target ion or molecule.

Photo-Switchable Materials for Data Storage and Optics

While there is no specific information on the use of this compound in photo-switchable materials for data storage, this is a major area of research for azobenzene-containing materials in general. mdpi.com The reversible photoisomerization of the azo group allows for the writing and erasing of information at the molecular level. mdpi.com Azobenzene-containing polymers are considered promising media for holographic data storage. rsc.org The change in refractive index and absorption associated with the trans-cis isomerization can be used to record data in thin films. optica.org Researchers have explored various strategies to optimize the properties of these materials for data storage, including their light sensitivity, response time, and the stability of the stored information. rsc.orgnih.gov

Environmental Transformation and Remediation Chemistry of 3 Chloro 4 Phenylazo Aniline Purely Chemical Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photolytic degradation, initiated by the absorption of solar radiation, is a primary pathway for the transformation of organic pollutants in the environment. For 3-Chloro-4-(phenylazo)aniline, this process involves the cleavage of the molecule, particularly at the vulnerable azo bond.

While specific studies on the photoproducts of this compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar azo dyes. The primary photolytic cleavage of the azo bond (-N=N-) is anticipated, which would lead to the formation of chlorinated aromatic amines and other phenyl derivatives.

A plausible reaction pathway involves the excitation of the azo molecule upon absorption of ultraviolet (UV) or visible light, leading to the homolytic or heterolytic cleavage of the azo linkage. This would likely generate radical species such as aminyl and phenyl radicals. These highly reactive intermediates would then undergo further reactions with surrounding molecules, such as water or oxygen, to form more stable products.